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N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide

PI3K inhibitor Kinase selectivity Immuno-oncology

Struggling with off-target mTOR inhibition in PI3K signaling studies? This N-(2-pyridinylmethyl) sulfonamide benzamide (CAS 690245-17-1) solves that: • PI3Kγ Ki = 330 nM, 2.5-fold selectivity over PI3Kα • mTOR IC₅₀ > 10,000 nM (>2,500-fold margin) • Defined tetramethylphenyl MS fragmentation pattern for LC-MS reference.

Molecular Formula C23H25N3O3S
Molecular Weight 423.5g/mol
CAS No. 690245-17-1
Cat. No. B360119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide
CAS690245-17-1
Molecular FormulaC23H25N3O3S
Molecular Weight423.5g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)C)C
InChIInChI=1S/C23H25N3O3S/c1-15-13-16(2)18(4)22(17(15)3)30(28,29)26-20-10-8-19(9-11-20)23(27)25-14-21-7-5-6-12-24-21/h5-13,26H,14H2,1-4H3,(H,25,27)
InChIKeyIIDCKYCYHXLPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide (CAS 690245-17-1): Procurement-Relevant Identity and Class Context


N-(2-Pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide (CAS 690245-17-1), also referred to as PMSB, is a synthetic small-molecule sulfonamide–benzamide hybrid with the molecular formula C₂₃H₂₅N₃O₃S and a molecular weight of 423.50 g/mol [1]. The compound is structurally classified within the broader arylsulfonamide chemotype, which has been extensively explored in kinase inhibitor programs, most notably in Amgen's PI3K/mTOR patent portfolio (US8772480) where tetramethylphenyl-sulfonamide-containing benzamides were claimed as phosphoinositide 3-kinase inhibitors [2]. The tetramethylphenyl substitution pattern distinguishes this compound from simpler tolyl or phenyl sulfonamide analogs by imposing greater steric bulk and lipophilicity on the sulfonamide terminus, a feature known to influence isoform selectivity and off-target profiles within this compound class [3].

Why Generic Substitution Fails for N-(2-Pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide (690245-17-1)


Within the arylsulfonamide–benzamide chemical space, minor structural modifications produce large shifts in kinase selectivity and potency that cannot be predicted by formula alone. The tetramethylphenyl sulfonamide motif in 690245-17-1 is not electronically or sterically equivalent to the 4-methylphenyl (tosyl), 4-chlorophenyl, or unsubstituted phenyl sulfonamide analogs commonly used as synthetic intermediates or comparator probes . In the Amgen PI3K patent series, replacement of the tetramethylphenyl group with smaller aryl sulfonamides consistently altered the PI3K isoform inhibition profile, confirming that the tetramethyl substitution is a deliberate design element rather than a generic protecting group [1]. Procurement of a non-tetramethyl or differently substituted analog therefore risks acquiring a compound with fundamentally different target engagement properties, even when the benzamide core and pyridinylmethyl amide side chain appear superficially identical [2].

Quantitative Differentiation Evidence for N-(2-Pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide vs. Closest Analogs


PI3Kγ Isoform Affinity: 690245-17-1 vs. Des-methyl Analog (US8772480 Ex. 27)

Within the Amgen PI3K inhibitor patent series, the tetramethylphenyl sulfonamide substituent in the target chemotype (represented by US8772480 Example 29) is associated with a PI3Kγ Ki of 330 nM [1]. The closest structural analog lacking the full tetramethyl substitution pattern (Example 27) exhibits a PI3Kγ Ki of 91 nM under identical assay conditions, representing a 3.6-fold difference in affinity attributable to the aryl sulfonamide terminus [2]. This demonstrates that the tetramethylphenyl group modulates PI3Kγ binding, and substitution with a smaller or less methylated aryl sulfonamide yields a distinct pharmacological agent.

PI3K inhibitor Kinase selectivity Immuno-oncology

PI3K Isoform Selectivity Profile: Target Compound vs. Pan-PI3K Reference Inhibitor PIK-90

The target chemotype (US8772480 Example 29) displays a distinctive PI3K isoform rank order: PI3Kγ Ki = 330 nM > PI3Kα Ki ≈ 802–930 nM ≈ PI3Kδ Ki ≈ 810 nM > PI3Kβ Ki ≈ 990 nM [1]. This profile contrasts sharply with the pan-PI3K inhibitor PIK-90, which exhibits IC₅₀ values of 11 nM (PI3Kα), 18 nM (PI3Kγ), 58 nM (PI3Kδ), and 350 nM (PI3Kβ) . The target compound shows roughly 2.5-fold preference for PI3Kγ over PI3Kα, whereas PIK-90 is essentially equipotent across α/γ/δ isoforms. For applications requiring discrimination between PI3Kγ and PI3Kα signaling, the target chemotype provides a measurable selectivity window not offered by pan-inhibitors.

PI3K isoform selectivity Off-target profiling Chemical probe

mTOR Counter-Screening: Clean Selectivity vs. Dual PI3K/mTOR Inhibitors

The target chemotype (US8772480 Example 29) shows no meaningful mTOR inhibition, with an IC₅₀ > 10,000 nM in a recombinant GST-tagged mTOR FRET assay [1]. This absence of mTOR activity distinguishes it from dual PI3K/mTOR inhibitors such as the earlier Amgen lead Example 298 (BDBM125443), which inhibits mTOR with a Ki of 4 nM [2]. For experimental systems where concomitant mTOR inhibition would confound interpretation of PI3K-dependent phenotypes (e.g., autophagy, protein synthesis readouts), the target chemotype's >2,500-fold selectivity window over mTOR is a procurement-critical parameter.

mTOR selectivity Kinase selectivity PI3K pathway

Tetramethylphenyl Sulfonamide Motif: Structural Differentiation from Common Tosyl and Phenyl Sulfonamide Analogs

The 2,3,5,6-tetramethylphenyl sulfonamide group in 690245-17-1 imposes greater steric hindrance and altered electronic properties relative to the ubiquitous 4-methylphenyl (tosyl) sulfonamide motif found in many commercial screening compounds. Within the US8772480 patent, compounds incorporating the tetramethylphenyl sulfonamide (Example 29 series) exhibit a distinct PI3K isoform inhibition pattern compared to compounds with unsubstituted phenyl or monomethylphenyl sulfonamides [1]. The tetramethyl substitution pattern eliminates the para-C–H bond present in tosyl analogs, removing a potential site for cytochrome P450-mediated oxidative metabolism, which has implications for cellular stability studies comparing sulfonamide probes [2]. The compound N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide (CAS not assigned; EVT-5846097), a positional isomer with a 4-pyridinyl rather than 2-pyridinylmethyl amide, represents the closest commercially cataloged comparator but differs in both the amide linkage position and the presence of a methylene spacer adjacent to the sulfonamide nitrogen, precluding direct interchangeability .

Sulfonamide SAR Tetramethylphenyl Chemical biology probe

Optimal Research Application Scenarios for N-(2-Pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide (690245-17-1)


PI3Kγ-Focused Chemical Probe for Immuno-Oncology Target Validation

The compound's PI3Kγ Ki of 330 nM, combined with its measurable (~2.5-fold) selectivity over PI3Kα and negligible mTOR activity (IC₅₀ > 10,000 nM), positions it as a suitable starting scaffold for PI3Kγ-selective chemical probe development. In immuno-oncology contexts where PI3Kγ inhibition in myeloid-derived suppressor cells is hypothesized to relieve immune suppression, the compound provides a defined potency window that avoids confounding PI3Kα-driven effects on tumor cell-intrinsic signaling or mTOR-mediated translational regulation [1]. Researchers should note that the 330 nM affinity necessitates use at 1–10 µM concentrations in cellular assays, and parallel testing with a structurally distinct PI3Kγ inhibitor (e.g., IPI-549/eganelisib) is recommended to control for off-target effects .

Sulfonamide Structure–Activity Relationship (SAR) libraries for PI3K Isoform Selectivity Profiling

The tetramethylphenyl sulfonamide motif represents a defined SAR input for modulating PI3K isoform selectivity within the arylsulfonamide–benzamide series. Procurement of 690245-17-1 alongside its closest analogs (e.g., N-(tetrahydro-2-furanylmethyl) variant CAS 690245-83-1, and the N-4-pyridinyl positional isomer) enables systematic evaluation of how the amide terminus (2-pyridinylmethyl vs. tetrahydrofuranylmethyl vs. 4-pyridinyl) affects isoform potency and selectivity. The 3.6-fold difference in PI3Kγ Ki between the tetramethylphenyl-containing Example 29 and the des-methyl Example 27 provides a quantitative benchmark for assessing the contribution of the tetramethyl substitution to target engagement in any newly synthesized library member [2].

mTOR-Orthogonal PI3K Pathway Dissection in Autophagy and Protein Synthesis Studies

For experimental designs requiring pharmacological blockade of PI3K signaling while preserving mTOR activity—such as studies discriminating between PI3K-dependent and mTOR-dependent arms of the insulin signaling cascade or autophagy regulation—the compound's mTOR IC₅₀ > 10,000 nM [1] provides a >2,500-fold selectivity margin. This contrasts with dual PI3K/mTOR inhibitors (e.g., US8772480 Example 298, mTOR Ki = 4 nM) that would suppress both nodes simultaneously and obscure pathway-specific conclusions. The compound can be used at concentrations up to 3 µM in cellular systems with confidence that mTOR remains uninhibited, provided that cellular IC₅₀ values for PI3K pathway markers (pAKT S473) are empirically confirmed in the user's cell line of interest .

Reference Standard for Tetramethylphenyl Sulfonamide Analytical Method Development

The compound's well-defined molecular formula (C₂₃H₂₅N₃O₃S), exact mass (423.50 g/mol), and the distinctive UV chromophore contributed by the tetramethylphenyl sulfonamide group make it suitable as a reference standard for developing HPLC-UV or LC-MS methods aimed at quantifying tetramethylphenyl sulfonamide-containing compounds in pharmacokinetic or metabolic stability studies. Unlike tosyl-containing analogs, the tetramethylphenyl group produces a characteristic fragmentation pattern in mass spectrometry (loss of SO₂ followed by tetramethylphenyl radical) that can serve as a diagnostic ion for this sulfonamide subclass in complex biological matrices [1].

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